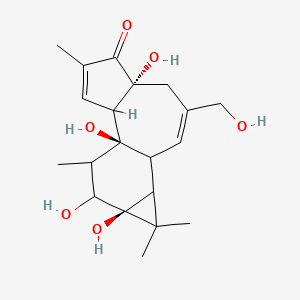
4beta-Phorbol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4beta-Phorbol is a diterpenoid compound that belongs to the tigliane family. It is a natural product found in various plants, particularly those in the Euphorbiaceae and Thymelaeaceae families. The compound is known for its complex structure and significant biological activities, including its role as a tumor promoter through the activation of protein kinase C .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of 4beta-Phorbol is a challenging task due to its unique 5/7/6/3 tetracyclic skeleton and multiple contiguous stereocenters. One of the notable synthetic routes involves a 20-step process starting from inexpensive (+)-carvone. This synthesis utilizes pentamethyldisilyl (PMDS) groups as masked hydroxyl groups, a Shapiro reaction to link fragments, and a Tamao–Fleming oxidation followed by a ring-closing metathesis reaction .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as croton oil. An improved preparation method from croton oil has been reported, which involves a series of purification steps to isolate the compound .
化学反応の分析
4beta-Phorbol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
科学的研究の応用
4beta-Phorbol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is employed in research on cell signaling pathways, particularly those involving protein kinase C.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anti-cancer and anti-viral properties.
Industry: The compound is used in the development of bioactive materials and as a reference standard in analytical chemistry
作用機序
4beta-Phorbol exerts its effects primarily by interacting with protein kinase C (PKC). The compound mimics diacylglycerol, a natural ligand of PKC, and activates the kinase. This activation leads to various downstream effects, including changes in gene expression, cell proliferation, and apoptosis. The molecular targets and pathways involved include the PKC signaling pathway and other phospholipid membrane receptors .
類似化合物との比較
4beta-Phorbol is often compared with other members of the tigliane family, such as phorbol 12-myristate 13-acetate (PMA) and tigilanol tiglate. These compounds share similar biological activities but differ in their potency and specific effects on PKC isoforms. For example, PMA is a more potent activator of PKC compared to this compound. The unique structural features of this compound, such as its specific hydroxyl and methyl groups, contribute to its distinct biological activities .
Conclusion
This compound is a fascinating compound with a complex structure and diverse biological activities. Its synthesis, chemical reactions, and applications in various fields make it a valuable subject of study in both academic and industrial research. Understanding its mechanism of action and comparing it with similar compounds further highlights its significance in scientific research.
特性
分子式 |
C20H28O6 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
(1S,6R,13S)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
InChI |
InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10?,12?,13?,14?,16?,18-,19-,20-/m1/s1 |
InChIキー |
QGVLYPPODPLXMB-LHAAJPOVSA-N |
異性体SMILES |
CC1C([C@@]2(C(C2(C)C)C3[C@]1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O |
正規SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


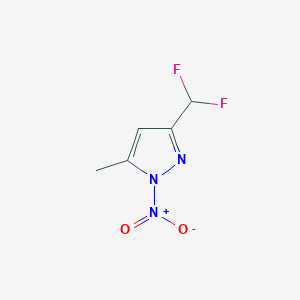
![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
![[3-[(2-Hydroxybenzoyl)amino]-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl] hexanoate](/img/structure/B14798082.png)
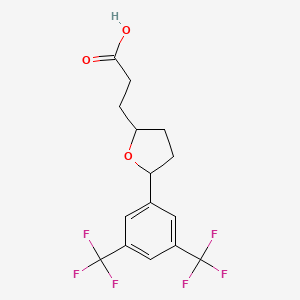
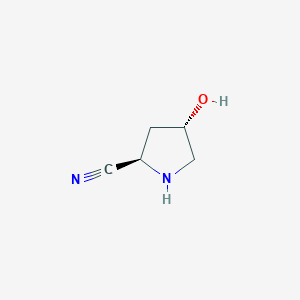
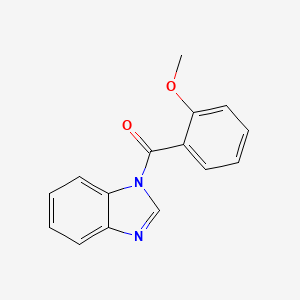
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
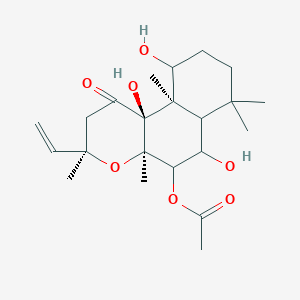
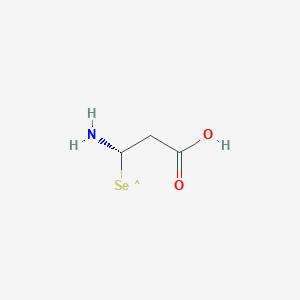
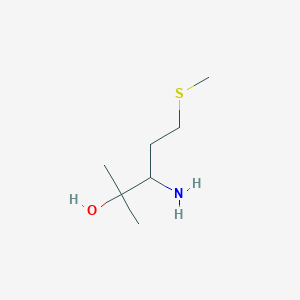
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
